![molecular formula C21H22N2O3S B2546451 3-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea CAS No. 2320545-22-8](/img/structure/B2546451.png)
3-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea
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Overview
Description
3-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It may also act as an anti-inflammatory agent by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 3-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea can induce cell cycle arrest and apoptosis in breast cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, the compound has been found to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea in lab experiments is its potential as a therapeutic agent. Its ability to inhibit the growth of cancer cells and bacteria and fungi makes it a promising candidate for further research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on 3-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea. One direction is to further investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail to optimize its use in experiments. Additionally, future research could focus on developing derivatives of the compound to enhance its efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of 3-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea involves the reaction of 4-(thiophen-3-yl)benzaldehyde with 2-amino-2-(2-phenoxyethyl)propane-1,3-diol in the presence of urea and a catalyst. This reaction results in the formation of the target compound.
Scientific Research Applications
3-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea has been studied for its potential therapeutic applications. It has been shown to have anticancer properties, particularly against breast cancer cells. Additionally, it has been investigated for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
properties
IUPAC Name |
1-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-20(17-8-6-16(7-9-17)18-10-13-27-15-18)14-23-21(25)22-11-12-26-19-4-2-1-3-5-19/h1-10,13,15,20,24H,11-12,14H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNXWVCPEASORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea |
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